molecular formula C9H8O2 B1584530 7-Methylbenzofuran-3(2H)-one CAS No. 669-04-5

7-Methylbenzofuran-3(2H)-one

Cat. No. B1584530
CAS RN: 669-04-5
M. Wt: 148.16 g/mol
InChI Key: FRLLIMIJMRLFCC-UHFFFAOYSA-N
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Patent
US09156827B2

Procedure details

A solution of 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone (Tetrahedron, Vol. 66, p. 3499, 2010, 6.40 g, 34.7 mmol) in acetonitrile (170 mL) was added with potassium carbonate (14.4 g, 104 mmol), and the mixture was stirred at room temperature for 1 hour, and then filtered. The filtrate was concentrated, and the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain 7-methylbenzofuran-3(2H)-one (2.23 g, 43%).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:6]=1[OH:12])=[O:4].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH3:11][C:7]1[C:6]2[O:12][CH2:2][C:3](=[O:4])[C:5]=2[CH:10]=[CH:9][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
ClCC(=O)C1=C(C(=CC=C1)C)O
Name
Quantity
14.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=CC=2C(COC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.